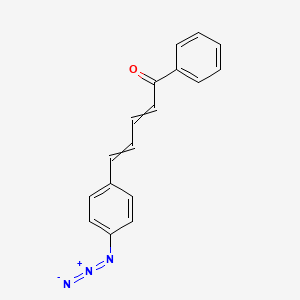
5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one: is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a penta-2,4-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-azidophenylacetylene and 1-phenyl-1,3-butadiene.
Reaction Conditions: The key step involves a palladium-catalyzed cross-coupling reaction between 4-azidophenylacetylene and 1-phenyl-1,3-butadiene under mild conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to ensure consistent yield and quality. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azido group in 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one can undergo oxidation to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles from azides and alkynes
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one is used as a building block in the synthesis of complex organic molecules.
Click Chemistry: The azido group allows for facile incorporation into various molecules via click chemistry.
Biology:
Bioconjugation: The compound is used to label biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.
Medicine:
Drug Discovery: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry:
Materials Science: The compound is used in the development of photoactive materials and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in bioconjugation and click chemistry applications. The molecular targets and pathways involved depend on the specific application, such as labeling biomolecules or synthesizing complex organic structures .
Comparison with Similar Compounds
4-Azidophenyl glyoxal: Used for selective functionalization of arginine residues in proteins.
(4-Azidophenyl)methanamine hydrochloride: Utilized in organic synthesis and enzyme kinetics studies.
(4-Azidophenyl)boronic acid: Employed in Suzuki-Miyaura coupling reactions and bioconjugation.
Uniqueness: 5-(4-Azidophenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its combination of an azido group with a penta-2,4-dien-1-one moiety, which provides distinct reactivity and versatility in various chemical transformations and applications.
Properties
CAS No. |
104458-83-5 |
|---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-(4-azidophenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H13N3O/c18-20-19-16-12-10-14(11-13-16)6-4-5-9-17(21)15-7-2-1-3-8-15/h1-13H |
InChI Key |
PGLCUHGDRQLXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


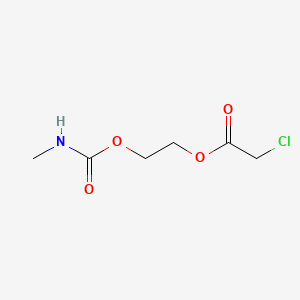
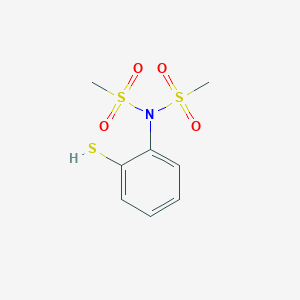
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
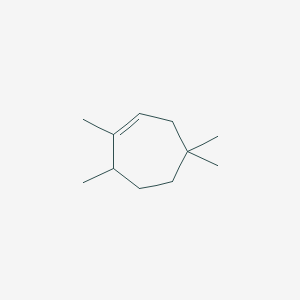
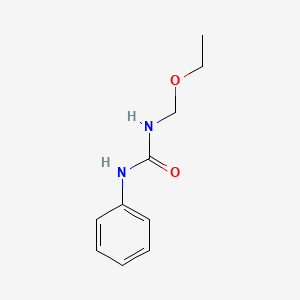
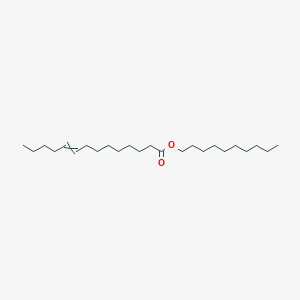
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
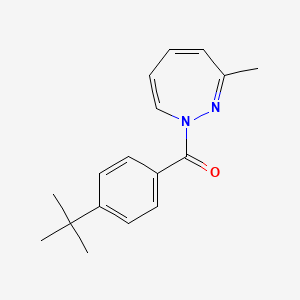
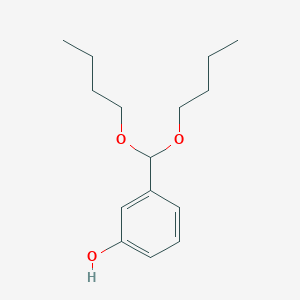
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
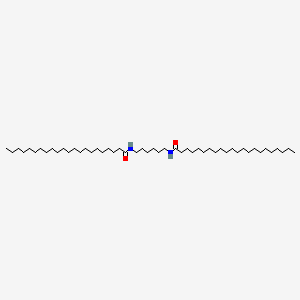
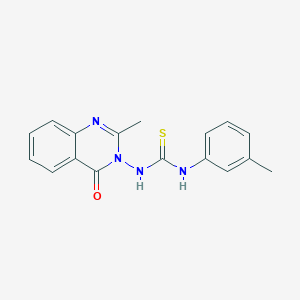
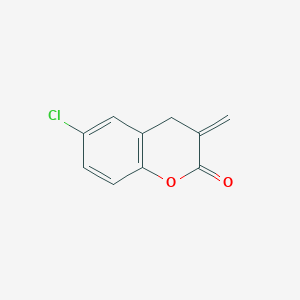
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
